molecular formula C20H15ClN2O2 B3009887 2-chloro-3-{[2-(1H-indol-3-yl)ethyl]amino}naphthoquinone CAS No. 185351-24-0

2-chloro-3-{[2-(1H-indol-3-yl)ethyl]amino}naphthoquinone

Cat. No.: B3009887
CAS No.: 185351-24-0
M. Wt: 350.8
InChI Key: CSTIXMXNLMLLJY-UHFFFAOYSA-N
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Description

2-chloro-3-{[2-(1H-indol-3-yl)ethyl]amino}naphthoquinone is a useful research compound. Its molecular formula is C20H15ClN2O2 and its molecular weight is 350.8. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Cytotoxicity

  • Cytotoxicity Evaluation : Derivatives of 2-chloro-naphthoquinone, including 2-amino and 2-hydroxy derivatives, have been evaluated for cytotoxicity against various human tumor cell lines. Some derivatives exhibited potent cytotoxic effects, particularly against ovarian and CNS tumor cells (Lee, Suh, & Lee, 2003).

Chemical Synthesis and Properties

  • Synthesis of Quinones : The synthesis of ortho- and para-quinones in the benzindole series, using reactions involving 2-chloro-naphthoquinone, has been documented (Nesterova, Grinev, & Rubtsov, 1989).
  • Electrochemical Reduction Studies : Derivatives of 2-chloro-naphthoquinone have been used in studies for the electrochemical and photoelectrochemical reduction of oxygen to hydrogen peroxide (Calabrese, Buchanan, & Wrighton, 1983).

Biological Evaluation for Therapeutic Applications

  • Broad Spectrum Therapeutics : Novel substituted 2-chloro-naphthoquinones have shown activity against various biological targets, including human cells and bacteria, indicating their potential in developing broad-spectrum therapeutics (Olawode et al., 2019).

Antimicrobial and Fluorescence Studies

  • Antimicrobial and Fluorescence Analysis : Studies have focused on the antimicrobial properties and fluorescence emission of 2-chloro-naphthoquinone derivatives, revealing their potential in these domains (Verma & Singh, 2015).

Quantum Chemical Approach

  • Quantum Chemical Analysis : The molecular geometry and electro-optic behavior of 2-chloro-naphthoquinone derivatives have been studied using density functional theory, indicating potential applications in nonlinear optical applications (Dar et al., 2020).

Safety and Hazards

As for the safety and hazards, it’s important to note that while some indole derivatives have shown potential in treating various diseases, they should always be used under the guidance of a healthcare professional due to potential side effects and interactions .

Future Directions

Researchers have extensively explored indole derivatives as potential agents for various diseases . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Properties

IUPAC Name

2-chloro-3-[2-(1H-indol-3-yl)ethylamino]naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O2/c21-17-18(20(25)15-7-2-1-6-14(15)19(17)24)22-10-9-12-11-23-16-8-4-3-5-13(12)16/h1-8,11,22-23H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSTIXMXNLMLLJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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